Cas no 203860-02-0 (4-(2,4-difluorophenyl)methylpiperidine)

4-(2,4-ジフルオロフェニル)メチルピペリジンは、有機合成化学において重要な中間体として利用される化合物です。特に医薬品や農薬の開発において、フッ素置換基を有する芳香環とピペリジン骨格の組み合わせが、生物学的活性や代謝安定性の向上に寄与します。本化合物は高い純度と安定性を備えており、複雑な分子構造の構築に適しています。その特異的な構造特性から、創薬研究におけるリード化合物の探索や構造最適化プロセスで有用性が認められています。

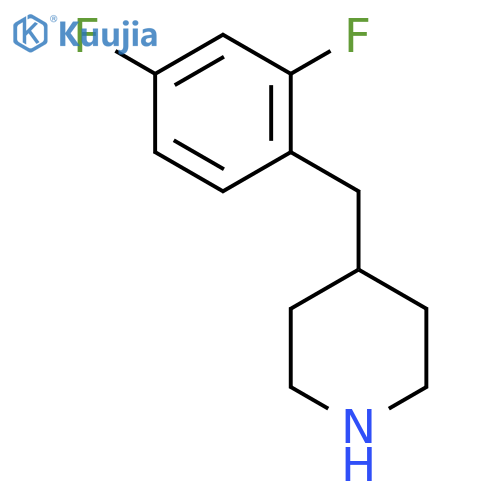

203860-02-0 structure

商品名:4-(2,4-difluorophenyl)methylpiperidine

CAS番号:203860-02-0

MF:C12H15F2N

メガワット:211.25101017952

MDL:MFCD09998993

CID:1028900

PubChem ID:18538664

4-(2,4-difluorophenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2,4-Difluorobenzyl)piperidine

- 4-[(2,4-difluorophenyl)methyl]piperidine

- AK137157

- CTK0J8984

- KB-237306

- Piperidine, 4-[(2,4-difluorophenyl)methyl]-

- SureCN1322888

- 4-(2,4-Difluoro-benzyl)-piperidine

- 4-(2,4-difluorophenyl)methylpiperidine

- EN300-1869635

- SCHEMBL1322888

- VXQMAHFHVBQZHC-UHFFFAOYSA-N

- CS-0269269

- 203860-02-0

- DTXSID60594915

- C78031

- AKOS012095742

- DB-331529

-

- MDL: MFCD09998993

- インチ: InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2

- InChIKey: VXQMAHFHVBQZHC-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1CC2CCNCC2)F)F

計算された属性

- せいみつぶんしりょう: 211.11700

- どういたいしつりょう: 211.11725581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 12.03000

- LogP: 2.83570

4-(2,4-difluorophenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC530052-250mg |

4-(2,4-Difluorobenzyl)piperidine hydrochloride |

203860-02-0 | 97% | 250mg |

£240.00 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1426-5g |

4-(2,4-Difluoro-benzyl)-piperidine |

203860-02-0 | 96% | 5g |

¥13902.86 | 2025-01-21 | |

| Chemenu | CM180198-1g |

4-(2,4-difluorobenzyl)piperidine |

203860-02-0 | 95% | 1g |

$482 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1005700-500mg |

4-(2,4-Difluoro-benzyl)-piperidine |

203860-02-0 | 95% | 500mg |

$285 | 2024-07-28 | |

| Enamine | EN300-1869635-0.05g |

4-[(2,4-difluorophenyl)methyl]piperidine |

203860-02-0 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1869635-1.0g |

4-[(2,4-difluorophenyl)methyl]piperidine |

203860-02-0 | 1g |

$1100.0 | 2023-06-01 | ||

| eNovation Chemicals LLC | Y1005700-50mg |

4-(2,4-Difluoro-benzyl)-piperidine |

203860-02-0 | 95% | 50mg |

$180 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1005700-100mg |

4-(2,4-Difluoro-benzyl)-piperidine |

203860-02-0 | 95% | 100mg |

$170 | 2025-02-19 | |

| Enamine | EN300-1869635-10g |

4-[(2,4-difluorophenyl)methyl]piperidine |

203860-02-0 | 10g |

$3007.0 | 2023-09-18 | ||

| Ambeed | A520452-1g |

4-(2,4-Difluorobenzyl)piperidine |

203860-02-0 | 95+% | 1g |

$798.0 | 2024-07-28 |

4-(2,4-difluorophenyl)methylpiperidine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

203860-02-0 (4-(2,4-difluorophenyl)methylpiperidine) 関連製品

- 180161-17-5(4-(2-Fluorophenyl)piperidine)

- 194288-97-6(4-(2-Fluorobenzyl)piperidine)

- 291289-50-4(4-(2,4-Difluorophenyl)piperidine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:203860-02-0)4-(2,4-difluorophenyl)methylpiperidine

清らかである:99%

はかる:1g

価格 ($):718.0